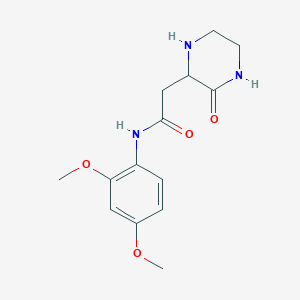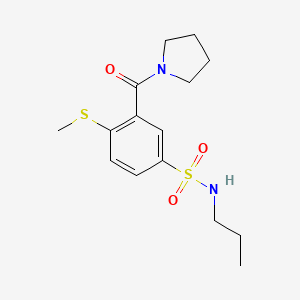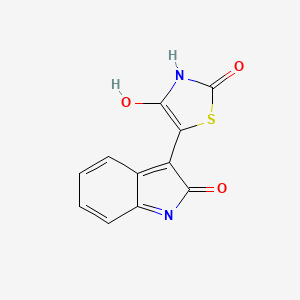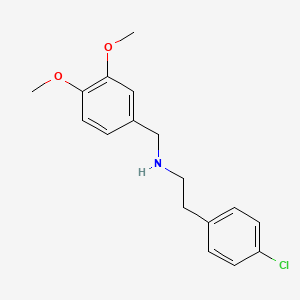![molecular formula C13H19ClN2OS B4848059 N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea
Vue d'ensemble
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea, also known as Sulfamethoxazole, is a widely used antibiotic in the treatment of bacterial infections. It belongs to the class of sulfonamide antibiotics, which work by inhibiting the growth of bacteria in the body.
Mécanisme D'action
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, this compound prevents the growth and multiplication of bacteria, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a high degree of bioavailability, meaning that it is readily absorbed by the body and can reach therapeutic concentrations in the blood and tissues. It is primarily eliminated from the body through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea in lab experiments is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections and their treatment. However, one limitation is that it can only be used in vitro, as it is toxic to mammalian cells.
Orientations Futures
There are several future directions for research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity to mammalian cells. Another area of interest is the study of the effects of this compound on the microbiome, as it has been shown to have a significant impact on the composition of gut bacteria. Additionally, the potential use of this compound in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections is an area of ongoing research.
Applications De Recherche Scientifique
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea has been extensively studied for its antibacterial properties. It is commonly used to treat urinary tract infections, respiratory tract infections, and gastrointestinal tract infections caused by susceptible bacteria. Additionally, it has been used in combination with other antibiotics to treat more severe infections.
Propriétés
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-9(11-7-8-12(14)18-11)15-13(17)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSJFIRWZWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)

![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)

![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)


![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
